c-Kit-IN-5-1

Description

Properties

IUPAC Name |

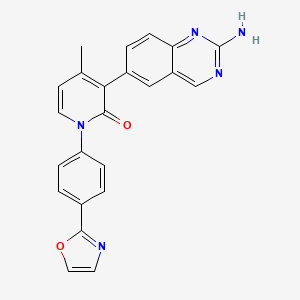

3-(2-aminoquinazolin-6-yl)-4-methyl-1-[4-(1,3-oxazol-2-yl)phenyl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O2/c1-14-8-10-28(18-5-2-15(3-6-18)21-25-9-11-30-21)22(29)20(14)16-4-7-19-17(12-16)13-26-23(24)27-19/h2-13H,1H3,(H2,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFSMGCBFTXTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)C3=NC=CO3)C4=CC5=CN=C(N=C5C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of c-Kit-IN-5

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the potent and selective c-Kit inhibitor, c-Kit-IN-5, focusing on its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Introduction to c-Kit and c-Kit-IN-5

The proto-oncogene c-Kit encodes a Type III receptor tyrosine kinase (RTK), also known as CD117 or stem cell factor receptor (SCFR).[1][2] Upon binding its ligand, stem cell factor (SCF), the c-Kit receptor dimerizes, leading to autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[3][4] This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[4][5][6]

Aberrant c-Kit activity, often due to gain-of-function mutations, is a key driver in various malignancies, most notably gastrointestinal stromal tumors (GISTs), as well as acute myeloid leukemia (AML), mastocytosis, and certain melanomas.[7][8][9] This makes c-Kit a prime therapeutic target.

c-Kit-IN-5 is a small molecule inhibitor designed to target the kinase activity of c-Kit.[10][11] By blocking the aberrant signaling driven by both wild-type and mutated forms of the receptor, it serves as a valuable tool for research and a potential therapeutic agent.[9][12]

Quantitative Biological Activity

c-Kit-IN-5 is a potent inhibitor of c-Kit kinase activity, demonstrating high efficacy in both biochemical and cellular environments. Its selectivity profile highlights a significant therapeutic window over other related kinases.

Table 1: Biochemical Potency and Selectivity of c-Kit-IN-5

| Target Kinase | IC50 (nM) | Selectivity (Fold vs. c-Kit) |

|---|---|---|

| c-Kit | 22 | 1x |

| KDR | >5,000 | >227x |

| p38 | 40,000 | >1818x |

| Lck | 7,800 | >354x |

| Src | >5,000 | >227x |

Data sourced from MedchemExpress and GlpBio.[10][11]

Table 2: Cellular Activity of c-Kit-IN-5

| Assay Type | Target Context | IC50 (nM) |

|---|---|---|

| Cellular Assay | c-Kit | 16 |

Data sourced from MedchemExpress and GlpBio.[10][11]

Core Mechanism of Action

The primary mechanism of action for c-Kit-IN-5 is the direct, competitive inhibition of ATP binding to the kinase domain of the c-Kit receptor. By occupying the ATP-binding pocket, the inhibitor prevents the transfer of a phosphate group (autophosphorylation) that is essential for receptor activation. This blockade effectively halts the downstream signaling cascades that promote oncogenic cell growth and survival.

The following diagram illustrates the canonical c-Kit signaling pathway and the point of intervention for c-Kit-IN-5.

References

- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KIT (gene) - Wikipedia [en.wikipedia.org]

- 3. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The c-kit signaling pathway is involved in the development of persistent pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C-KIT Signaling in Cancer Treatment: Ingenta Connect [ingentaconnect.com]

- 8. amsbio.com [amsbio.com]

- 9. ashpublications.org [ashpublications.org]

- 10. glpbio.com [glpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]

In-Depth Technical Guide: The Discovery and Synthesis of c-Kit-IN-5-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of c-Kit-IN-5-1, a potent and selective inhibitor of the c-Kit receptor tyrosine kinase. This document details the scientific rationale behind its development, its key biological activities, and the experimental methodologies employed in its characterization.

Introduction to c-Kit and Its Role in Disease

The proto-oncogene c-Kit encodes a transmembrane receptor tyrosine kinase, also known as CD117 or stem cell factor (SCF) receptor. The binding of SCF to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.

Dysregulation of c-Kit signaling, often through gain-of-function mutations or overexpression, is a key driver in various pathologies. These include gastrointestinal stromal tumors (GISTs), acute myeloid leukemia, mastocytosis, and certain fibrotic diseases. Consequently, the development of small molecule inhibitors targeting the kinase activity of c-Kit has been a significant focus of drug discovery efforts.

The Discovery of this compound: A Potent and Selective Inhibitor

This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of c-Kit for the potential treatment of mast cell-associated fibrotic diseases. The discovery was based on a class of compounds known as aminoquinazoline pyridones.

The lead optimization process focused on enhancing potency against c-Kit while maintaining high selectivity over other kinases to minimize potential off-target effects. This effort led to the identification of this compound, which demonstrated significant inhibitory activity in both biochemical and cellular assays.

Biological Activity of this compound

This compound is a highly potent inhibitor of c-Kit kinase activity. The key quantitative data for its biological activity are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| c-Kit | Kinase Assay | 22 | |

| c-Kit | Cellular Assay | 16 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (µM) | Selectivity vs. c-Kit (fold) | Reference |

| KDR | >5.0 | >227 | |

| p38 | 40 | >1818 | |

| Lck | 7.8 | >354 | |

| Src | >5.0 | >227 |

Selectivity is calculated based on the c-Kit kinase assay IC50 of 22 nM.

In Vivo Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in rats, demonstrating its potential for oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) | Reference |

| Clearance (CL) (L/h/kg) | 0.46 | - | |

| Volume of Distribution (Vdss) (L/kg) | 1.59 | - | |

| AUC0-t (ng·h/mL) | - | 9860 | |

| Cmax (ng/mL) | - | 1230 | |

| T1/2 (h) | - | 2.6 | |

| Oral Bioavailability (F) (%) | - | 39 |

Synthesis of this compound

This compound belongs to the chemical class of aryl aminoquinazoline pyridones. While the specific, detailed synthesis protocol from the original discovery publication is not publicly available, a general synthetic route for this class of compounds can be outlined based on established organic chemistry principles for the synthesis of quinazoline and pyridone derivatives. The synthesis would likely involve a multi-step process culminating in the coupling of a substituted aminoquinazoline core with a pyridone moiety.

A plausible, though generalized, synthetic workflow is depicted below.

Experimental Protocols

Detailed experimental protocols from the primary literature for this compound are not available. However, this section provides representative, state-of-the-art methodologies for the key assays used to characterize c-Kit inhibitors.

c-Kit Enzymatic Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of c-Kit by measuring the amount of ADP produced during the kinase reaction. The ADP-Glo™ assay is a luminescent assay that correlates the amount of ADP to a light signal.

Materials:

-

Recombinant human c-Kit enzyme

-

Poly (4:1 Glu, Tyr) peptide substrate

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In the wells of the assay plate, add the kinase reaction buffer, the c-Kit enzyme, and the test compound dilutions.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.

c-Kit Cellular Autophosphorylation Assay (ELISA-based)

This cell-based assay measures the ability of a compound to inhibit the autophosphorylation of c-Kit in response to its ligand, SCF.

Materials:

-

A human cell line endogenously expressing c-Kit (e.g., H526 cells)

-

Cell culture medium and supplements

-

Recombinant human SCF

-

This compound (or other test compounds)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

PathScan® Phospho-c-Kit (e.g., Tyr719) Sandwich ELISA Kit

-

96-well microplate reader

Procedure:

-

Seed the c-Kit expressing cells in a 96-well plate and culture overnight.

-

Starve the cells in a serum-free medium for several hours to reduce basal c-Kit phosphorylation.

-

Pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with SCF for a short period (e.g., 5-10 minutes) to induce c-Kit autophosphorylation.

-

Aspirate the medium and wash the cells with cold PBS.

-

Lyse the cells with the provided lysis buffer.

-

Transfer the cell lysates to the ELISA plate pre-coated with a c-Kit capture antibody and proceed according to the manufacturer's instructions. This typically involves incubation, washing, addition of a phospho-c-Kit detection antibody, addition of an HRP-linked secondary antibody, and finally, the addition of a substrate for color development.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the percent inhibition of c-Kit phosphorylation for each compound concentration and determine the IC50 value.

In Vivo Pharmacodynamic Model: SCF-Induced Histamine Release

This in vivo model assesses the ability of a c-Kit inhibitor to block the activation of mast cells and the subsequent release of histamine in a rodent model.

Materials:

-

Rodents (e.g., rats or mice)

-

Recombinant SCF

-

This compound (or other test compounds) formulated for oral or intravenous administration

-

Anesthesia

-

Materials for blood collection

-

ELISA kit for histamine quantification

Procedure:

-

Administer this compound to the animals at various doses via the desired route (e.g., oral gavage).

-

After a specified pre-treatment time, administer SCF to challenge the animals and induce mast cell degranulation.

-

At the time of peak histamine release (determined in preliminary studies), collect blood samples.

-

Process the blood samples to obtain plasma.

-

Quantify the histamine levels in the plasma using a histamine-specific ELISA kit.

-

Compare the histamine levels in the treated groups to a vehicle-treated control group to determine the dose-dependent inhibition of histamine release.

c-Kit Signaling Pathway

The following diagram illustrates the central role of c-Kit in activating downstream signaling cascades.

Conclusion

This compound is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase, discovered through a focused medicinal chemistry effort. Its favorable in vitro activity and in vivo pharmacokinetic profile make it a valuable tool for further research into the role of c-Kit in various diseases and a potential starting point for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working in the field of kinase inhibitor drug discovery.

The Structure-Activity Relationship of c-Kit-IN-5-1: A Deep Dive into a Potent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of c-Kit-IN-5-1, a potent and selective inhibitor of the c-Kit receptor tyrosine kinase. This document details the quantitative SAR data, experimental protocols for key biological assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound and its analogs for researchers in oncology and drug discovery.

Introduction to c-Kit and its Role in Disease

The c-Kit proto-oncogene encodes a receptor tyrosine kinase that is crucial for the development and function of various cell types, including hematopoietic stem cells, mast cells, and the interstitial cells of Cajal.[1][2] Ligand-induced or mutational activation of c-Kit triggers a downstream signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of c-Kit signaling, often due to activating mutations, is a key driver in several cancers, most notably gastrointestinal stromal tumors (GISTs) and acute myeloid leukemia (AML).[1][2] This has made c-Kit an attractive therapeutic target for the development of small molecule inhibitors.

This compound, also identified as compound 10a in the primary literature, is a potent inhibitor of c-Kit with a reported IC50 of 22 nM in kinase assays and 16 nM in cellular assays.[3] It demonstrates high selectivity for c-Kit over other kinases such as KDR, p38, Lck, and Src.[3] This guide will explore the key structural features of this compound that contribute to its potent inhibitory activity and selectivity.

Core Structure of this compound

The chemical structure of this compound is 1-(5-ethyl-isoxazol-3-yl)-3-(4-{2-[6-(4-ethylpiperazin-1-yl)pyrimidin-4-ylamino]-thiazol-5-yl}phenyl)urea. The core scaffold can be dissected into three key regions, which have been systematically modified to elucidate the SAR:

-

A: The Phenyl-Thiazolylamine Core: This central aromatic system serves as the main scaffold for the inhibitor.

-

B: The Pyrimidine-Piperazine Moiety: This portion of the molecule interacts with the solvent-exposed region of the kinase.

-

C: The Phenylurea-Isoxazole Tail: This part of the inhibitor is crucial for binding to the kinase and achieving high potency.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the SAR data for this compound (compound 10a ) and its analogs, as reported in the primary literature. The data highlights the impact of structural modifications on the inhibitory activity against c-Kit kinase and the proliferation of the GIST-T1 cell line.

| Compound ID | Modification from this compound (10a) | c-Kit Kinase IC50 (nM) | GIST-T1 Cell GI50 (nM) |

| 10a (this compound) | - | 82 | 2.2 |

| 10b | Pyrimidine replaced with 2-methylpyrimidine | Similar to 10a | Similar to 10a |

| 10c | 5-ethyl-isoxazole replaced with phenyl | Potent inhibition | - |

| 10d | Removal of the 5-ethylisoxazole moiety | No significant change | Reduced cellular potency |

| 10e | Urea moiety replaced with sulfonamide | No significant change | Reduced cellular potency |

| 10f | Urea moiety replaced with amide | Reduced inhibitory potency | Reduced cellular potency |

Data extracted from "Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants".[4] Note: "Similar to 10a" and "Potent inhibition" are qualitative descriptions from the source.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the SAR study of this compound and its analogs.

c-Kit Kinase Assay (In Vitro)

The in vitro kinase activity of the compounds was determined using a radiometric assay.

-

Reaction Mixture Preparation: A reaction mixture containing recombinant human c-Kit kinase domain, a peptide substrate (Poly(Glu, Tyr) 4:1), and the test compound at various concentrations is prepared in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP.

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., 3% phosphoric acid).

-

Measurement of Radioactivity: The phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell Proliferation Assay (Cell-Based)

The effect of the compounds on the proliferation of the GIST-T1 human gastrointestinal stromal tumor cell line, which harbors an activating c-Kit mutation, was assessed using a standard cell viability assay.

-

Cell Seeding: GIST-T1 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

Cell Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay. This involves adding the reagent to the wells and incubating for a few hours.

-

Measurement of Absorbance: The absorbance of the colored product, which is proportional to the number of viable cells, is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The GI50 (50% growth inhibition) values are calculated by comparing the absorbance of treated cells to that of untreated control cells.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the study of this compound.

Caption: The c-Kit signaling pathway and the inhibitory action of this compound.

Caption: A streamlined workflow for the evaluation of c-Kit inhibitors.

Caption: A logical diagram illustrating the process of SAR elucidation.

Conclusion

The structure-activity relationship of this compound reveals a finely tuned molecular architecture for potent and selective inhibition of the c-Kit kinase. The phenyl-thiazolylamine core provides a robust scaffold, while the pyrimidine-piperazine and phenylurea-isoxazole moieties are critical for achieving high potency and favorable cellular activity. The detailed experimental protocols and visual diagrams provided in this guide offer a comprehensive resource for researchers working on the development of novel c-Kit inhibitors for the treatment of GIST, AML, and other c-Kit-driven malignancies. Further exploration of the SAR of this compound class may lead to the discovery of next-generation inhibitors with improved efficacy and safety profiles.

References

- 1. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of c-Kit-IN-5-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of c-Kit-IN-5-1, a potent and selective inhibitor of the c-Kit receptor tyrosine kinase. The information presented herein is compiled from publicly available data and is intended to serve as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery.

Introduction to c-Kit and this compound

The proto-oncogene c-Kit (also known as CD117 or stem cell factor receptor) is a member of the type III receptor tyrosine kinase family. It plays a crucial role in regulating cell survival, proliferation, differentiation, and migration.[1] Dysregulation of c-Kit signaling, often through gain-of-function mutations, is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), and mastocytosis, as well as in inflammatory diseases.[2]

This compound is a small molecule inhibitor designed to target the kinase activity of c-Kit. It belongs to a class of aryl aminoquinazoline pyridones and has demonstrated high potency and selectivity for c-Kit, making it a valuable tool for studying c-Kit signaling and a potential therapeutic candidate.[2][3]

Biochemical and Cellular Activity

The inhibitory activity of this compound has been quantified through both biochemical and cellular assays.

Data Presentation

| Assay Type | Target | IC50 (nM) | Reference |

| Kinase Assay | c-Kit | 22 | [3][4] |

| Cellular Assay | c-Kit | 16 | [3][4] |

Table 1: Inhibitory Potency of this compound

The IC50 (half-maximal inhibitory concentration) is a measure of the inhibitor's potency. The low nanomolar values for this compound indicate its strong inhibitory effect on the c-Kit kinase.

Kinase Selectivity Profile

A critical aspect of a targeted inhibitor is its selectivity. This compound has been profiled against a panel of other kinases to determine its specificity.

| Kinase Target | IC50 (µM) | Selectivity Fold (vs. c-Kit) | Reference |

| KDR (VEGFR2) | >5.0 | >227 | [3][4] |

| p38 | 40 | >1818 | [3][4] |

| Lck | 7.8 | >354 | [3][4] |

| Src | >5.0 | >227 | [3][4] |

Table 2: Kinase Selectivity of this compound

This compound demonstrates a high degree of selectivity for c-Kit, with IC50 values for other tested kinases being over 200-fold higher.[3][4] This selectivity is crucial for minimizing off-target effects in a therapeutic setting.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize this compound in vitro.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the c-Kit kinase. A common method for this is a luminescence-based assay that quantifies ATP consumption.

Principle: The kinase reaction uses ATP as a substrate. The amount of remaining ATP after the reaction is inversely proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a frequently used commercial kit for this purpose.

Materials:

-

Recombinant human c-Kit enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

This compound (or other test compounds)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in kinase assay buffer.

-

Reaction Setup: In a multi-well plate, add the c-Kit enzyme, the kinase substrate, and the test compound (this compound) or vehicle control (DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (Representative Protocol)

This assay assesses the ability of this compound to inhibit the proliferation of cells that depend on c-Kit signaling for their growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

A c-Kit-dependent cell line (e.g., a human mast cell leukemia line, HMC-1, which has a constitutively active c-Kit mutant)

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed the c-Kit-dependent cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of proliferation inhibition for each concentration of the inhibitor relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

c-KIT Signaling Pathway

The binding of the ligand, stem cell factor (SCF), to the extracellular domain of c-Kit induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.

Caption: The c-KIT signaling pathway and the point of inhibition by this compound.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a kinase inhibitor like this compound typically follows a structured workflow, starting from biochemical assays to more complex cellular assays.

Caption: A typical experimental workflow for the in vitro characterization of a kinase inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase. Its in vitro profile, characterized by low nanomolar IC50 values in both biochemical and cellular assays and a high degree of selectivity, underscores its potential as a valuable research tool and a starting point for the development of novel therapeutics targeting c-Kit-driven diseases. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this and similar kinase inhibitors.

References

Delving into the Core: A Technical Guide to c-Kit-IN-5-1's Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of c-Kit-IN-5-1, a potent inhibitor of the c-Kit receptor tyrosine kinase. The following sections detail its biochemical and cellular activity, the experimental methodologies used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound Binding Affinity

This compound demonstrates high potency and selectivity for the c-Kit kinase. Its inhibitory activity has been quantified through both biochemical and cellular assays, with key metrics summarized below.

| Target/Assay | IC50 (nM) |

| c-Kit (Kinase Assay) | 22 |

| c-Kit (Cell Assay) | 16 |

Table 1: Potency of this compound against c-Kit.

The selectivity of this compound has been evaluated against a panel of other kinases, demonstrating a favorable selectivity profile with significantly higher IC50 values for off-target kinases.[1][2]

| Off-Target Kinase | IC50 (µM) | Selectivity Fold (over c-Kit Kinase Assay IC50) |

| KDR | >5.0 | >227 |

| p38 | 40 | 1818 |

| Lck | 7.8 | 355 |

| Src | >5.0 | >227 |

Table 2: Selectivity profile of this compound against various kinases.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound.

Biochemical Kinase Assay: ADP-Glo™ Kinase Assay

The in vitro kinase activity of c-Kit and the inhibitory potential of this compound were assessed using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant c-Kit enzyme

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

96-well or 384-well white opaque assay plates

-

Plate-reading luminometer

Procedure:

-

Kinase Reaction Setup:

-

Prepare a reaction mixture containing the c-Kit enzyme and its substrate in the kinase assay buffer.

-

Add varying concentrations of this compound to the wells of the assay plate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a set temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

-

ADP Detection:

-

To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Signal Generation and Measurement:

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Proliferation Assay: MTT Assay

The effect of this compound on the proliferation of c-Kit-dependent cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.

Materials:

-

c-Kit-dependent cell line (e.g., GIST-T1)

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear tissue culture plates

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed the c-Kit-dependent cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

The following diagrams illustrate the c-KIT signaling pathway and the experimental workflow for determining the IC50 of a kinase inhibitor.

References

Unveiling the Selectivity Profile of c-Kit-IN-5-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of the c-Kit inhibitor, c-Kit-IN-5-1. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical biological and experimental workflows to offer a thorough understanding of this compound for research and development purposes.

Quantitative Selectivity Profile

This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase. Its selectivity has been evaluated against a panel of other kinases to determine its specificity. The following table summarizes the inhibitory activity of this compound.

| Kinase Target | Assay Type | IC50 (nM) | Fold Selectivity vs. c-Kit |

| c-Kit | Kinase Assay | 22 | - |

| c-Kit | Cellular Assay | 16 | - |

| KDR | Kinase Assay | >5,000 | >227 |

| p38 | Kinase Assay | 40,000 | >1818 |

| Lck | Kinase Assay | 7,800 | >354 |

| Src | Kinase Assay | >5,000 | >227 |

Data sourced from publicly available information.

Experimental Protocols

The following sections describe representative protocols for the key experiments used to determine the selectivity profile of a kinase inhibitor like this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for measuring the in vitro potency of an inhibitor against a purified kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant c-Kit enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

This compound (or other test inhibitor)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µL of diluted this compound or DMSO (vehicle control).

-

2 µL of recombinant c-Kit enzyme in kinase buffer.

-

2 µL of a mixture of substrate and ATP in kinase buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ATP Generation and Luminescence:

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular c-Kit Autophosphorylation Assay

This protocol describes a cell-based assay to measure the ability of an inhibitor to block c-Kit autophosphorylation in a cellular context.

Materials:

-

A human cell line endogenously expressing c-Kit (e.g., M-07e, a human megakaryoblastic leukemia cell line).

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and appropriate growth factors.

-

Stem Cell Factor (SCF), the ligand for c-Kit.

-

This compound (or other test inhibitor).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Antibodies:

-

Primary antibody against phosphorylated c-Kit (p-c-Kit).

-

Primary antibody against total c-Kit.

-

Secondary antibody conjugated to a detectable marker (e.g., HRP for Western blotting, or a fluorophore for ELISA).

-

-

Detection reagents (e.g., chemiluminescent substrate for Western blotting, or a fluorescent substrate for ELISA).

-

Western blotting or ELISA equipment.

Procedure:

-

Cell Culture and Starvation:

-

Culture the c-Kit expressing cells according to standard protocols.

-

Prior to the experiment, starve the cells by incubating them in a low-serum or serum-free medium for several hours to reduce basal receptor phosphorylation.

-

-

Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with SCF for a short period (e.g., 5-15 minutes) to induce c-Kit dimerization and autophosphorylation.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS to remove the medium and unbound ligand/inhibitor.

-

Lyse the cells with ice-cold lysis buffer to extract the cellular proteins.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Detection of c-Kit Phosphorylation (via Western Blot):

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for p-c-Kit.

-

Wash and then incubate with a secondary antibody.

-

Detect the signal using a suitable detection reagent.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total c-Kit.

-

-

Data Analysis: Quantify the band intensities for p-c-Kit and total c-Kit. The inhibitory effect of this compound is determined by the reduction in the p-c-Kit/total c-Kit ratio compared to the SCF-stimulated control. The IC50 value is calculated from a dose-response curve.

Visualizations

c-Kit Signaling Pathway

The following diagram illustrates the major signaling pathways activated downstream of the c-Kit receptor upon binding of its ligand, Stem Cell Factor (SCF).

Caption: The c-Kit signaling cascade.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

This diagram outlines a typical workflow for determining the selectivity of a kinase inhibitor.

Caption: Kinase inhibitor selectivity profiling workflow.

The Impact of c-Kit-IN-5-1 on Downstream Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and selective c-Kit inhibitor, c-Kit-IN-5-1. It details its inhibitory activity, its effects on downstream signaling pathways crucial for cell proliferation and survival, and comprehensive protocols for key experimental assays.

Quantitative Inhibitory Activity of this compound

This compound is a powerful inhibitor of the c-Kit receptor tyrosine kinase. Its inhibitory activity has been quantified through various biochemical and cellular assays, demonstrating high potency and selectivity.

| Target Kinase | Assay Type | IC50 (nM) | Selectivity vs. Other Kinases |

| c-Kit | Kinase Assay | 22[1] | >200-fold vs. KDR, p38, Lck, Src[1] |

| c-Kit | Cell Assay | 16[1] | |

| KDR | Kinase Assay | >5000[1] | |

| p38 | Kinase Assay | 40000[1] | |

| Lck | Kinase Assay | 7800[1] | |

| Src | Kinase Assay | >5000[1] |

The c-Kit Signaling Pathway and Inhibition by this compound

The c-Kit receptor, upon binding its ligand Stem Cell Factor (SCF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events critical for cell survival, proliferation, and differentiation. Aberrant activation of this pathway is implicated in various cancers.[2] this compound, as a potent inhibitor, blocks these downstream signals.

The primary signaling pathways activated by c-Kit include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates gene transcription and cell proliferation.[2]

-

PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and metabolism.[2]

-

JAK/STAT Pathway: Directly links cytokine and growth factor receptor signaling to transcriptional regulation.[2]

Below is a diagram illustrating the c-Kit signaling pathway and the point of inhibition by this compound.

Caption: The c-Kit signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the c-Kit kinase.

Workflow for Biochemical Kinase Assay:

Caption: Workflow for a typical biochemical kinase inhibition assay.

Protocol:

-

Preparation of Reagents:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM DTT).

-

Dilute recombinant human c-Kit kinase to the desired concentration in kinase buffer.

-

Prepare a substrate solution (e.g., Poly(Glu, Tyr) 4:1) in kinase buffer.

-

Prepare ATP solution in kinase buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute in kinase buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the c-Kit kinase solution.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control).

-

Add 10 µL of the substrate solution.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate for 30-60 minutes at 30°C.

-

Stop the reaction by adding 50 µL of a stop solution (e.g., containing EDTA).

-

-

Detection:

-

Detect the kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

-

Read the plate on a luminometer.

-

-

Data Analysis:

-

Subtract the background (no enzyme) signal from all readings.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Cellular Proliferation (MTT) Assay

This assay measures the effect of this compound on the viability and proliferation of c-Kit-dependent cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3]

Workflow for MTT Assay:

Caption: Workflow for a cellular proliferation MTT assay.

Protocol:

-

Cell Seeding:

-

Harvest and count c-Kit-dependent cells (e.g., GIST-T1 cells).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).

-

Incubate for 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate the plate overnight in the incubator to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) wells.

-

Express the results as a percentage of the vehicle-treated control.

-

Calculate the IC50 value as described for the kinase assay.

-

Western Blot Analysis of Downstream Signaling

This technique is used to detect the phosphorylation status of key downstream proteins in the c-Kit signaling pathway, such as AKT, ERK, and STAT, following treatment with this compound.

Workflow for Western Blot Analysis:

Caption: General workflow for Western blot analysis of signaling proteins.

Protocol:

-

Cell Treatment and Lysis:

-

Culture c-Kit-dependent cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with SCF (e.g., 100 ng/mL) for 5-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total c-Kit, AKT, ERK, and STAT overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Perform densitometric analysis to quantify the changes in protein phosphorylation relative to the total protein levels.

-

By employing these detailed experimental protocols, researchers can effectively evaluate the inhibitory activity of this compound on the c-Kit receptor and its downstream signaling pathways, providing valuable insights for drug development and cancer research.

References

The Role of c-Kit-IN-5-1 in Blocking c-Kit Autophosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of c-Kit-IN-5-1, a potent and selective inhibitor of the c-Kit receptor tyrosine kinase. A comprehensive overview of the c-Kit signaling pathway, the mechanism of c-Kit autophosphorylation, and the inhibitory action of this compound is presented. This document includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the subject matter.

Introduction to c-Kit and its Signaling Pathway

The c-Kit proto-oncogene encodes a transmembrane receptor tyrosine kinase, also known as CD117 or stem cell factor (SCF) receptor.[1][2] The binding of its ligand, stem cell factor (SCF), induces dimerization of the c-Kit receptor.[3] This dimerization event triggers the intrinsic kinase activity of the receptor, leading to autophosphorylation of specific tyrosine residues within its intracellular domain.[1] This autophosphorylation is a critical step in the activation of downstream signaling cascades that regulate essential cellular processes such as proliferation, survival, differentiation, and migration.[3][4] Dysregulation of c-Kit signaling, often through gain-of-function mutations, is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), and mastocytosis.[1]

Mechanism of c-Kit Autophosphorylation and Inhibition by this compound

Upon SCF binding and receptor dimerization, the intracellular kinase domains of the two c-Kit receptors come into close proximity. This allows for a trans-phosphorylation reaction, where one kinase domain phosphorylates tyrosine residues on the activation loop of the adjacent kinase domain. This initial phosphorylation event relieves autoinhibition and fully activates the kinase, leading to the phosphorylation of additional tyrosine residues. These phosphotyrosine sites then serve as docking sites for various downstream signaling proteins, initiating multiple signaling pathways.

This compound is a small molecule inhibitor that effectively blocks this autophosphorylation process. It functions by competing with ATP for binding to the catalytic site of the c-Kit kinase domain. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to the tyrosine residues on the c-Kit receptor, thereby inhibiting its activation and subsequent downstream signaling.

Quantitative Data for this compound

The inhibitory potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Description | Reference |

| IC50 (c-Kit) | 22 nM | Kinase Assay | Concentration of this compound required to inhibit 50% of c-Kit kinase activity in a biochemical assay. | [5][6] |

| IC50 (c-Kit) | 16 nM | Cell-based Assay | Concentration of this compound required to inhibit 50% of c-Kit activity in a cellular context. | [5][6] |

| Selectivity | >200-fold | Kinase Assays | This compound is over 200 times more selective for c-Kit compared to other kinases such as KDR, p38, Lck, and Src. | [5][6] |

| IC50 (KDR) | >5.0 µM | Kinase Assay | Inhibitory concentration against KDR. | [5][6] |

| IC50 (p38) | 40 µM | Kinase Assay | Inhibitory concentration against p38. | [5][6] |

| IC50 (Lck) | 7.8 µM | Kinase Assay | Inhibitory concentration against Lck. | [5][6] |

| IC50 (Src) | >5.0 µM | Kinase Assay | Inhibitory concentration against Src. | [5][6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

In Vitro c-Kit Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified c-Kit kinase. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human c-Kit kinase

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

This compound (or other test inhibitors)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO as a vehicle control).

-

Add 2 µl of recombinant c-Kit enzyme solution to each well.

-

Add 2 µl of a substrate/ATP mixture (containing Poly (Glu, Tyr) and ATP) to initiate the reaction. The final ATP concentration is typically at or near the Km for c-Kit.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7][8][9]

Cellular c-Kit Autophosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit the autophosphorylation of c-Kit in a cellular context.

Principle: Western blotting is used to detect the levels of phosphorylated c-Kit (p-c-Kit) and total c-Kit in cell lysates treated with the inhibitor.

Materials:

-

Cell line expressing c-Kit (e.g., M-07e, HMC-1)

-

Stem Cell Factor (SCF)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-c-Kit (e.g., Tyr719) and anti-total-c-Kit

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate (ECL)

Procedure:

-

Seed cells in culture plates and allow them to adhere or grow to a suitable density.

-

Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

-

Pre-treat the cells with various concentrations of this compound (or DMSO control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with SCF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce c-Kit autophosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-c-Kit antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an anti-total-c-Kit antibody.

-

Quantify the band intensities to determine the extent of inhibition of c-Kit autophosphorylation.[10][11][12]

Cell Viability Assay

This assay assesses the effect of this compound on the viability or proliferation of c-Kit-dependent cancer cells.

Principle: Assays like the MTT or MTS assay measure the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

-

c-Kit-dependent cell line

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

Procedure:

-

Seed cells into a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add the solubilization solution to dissolve the crystals.

-

For the MTS assay, add the MTS reagent directly to the wells and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.[13][14][15][16]

Visualizations

The following diagrams illustrate the c-Kit signaling pathway, the mechanism of its inhibition by this compound, and the workflows of the key experimental protocols.

c-Kit Signaling Pathway

Caption: The c-Kit signaling pathway is initiated by SCF binding.

Inhibition of c-Kit Autophosphorylation by this compound

References

- 1. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KIT (gene) - Wikipedia [en.wikipedia.org]

- 3. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases [ijbs.com]

- 4. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. promega.com [promega.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. HTScan® c-Kit Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. origene.com [origene.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for c-Kit-IN-5-1 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Kit (CD117) is a receptor tyrosine kinase crucial for various cellular processes, including proliferation, differentiation, and survival.[1][2] Its aberrant activation, often due to mutations, is a key driver in several cancers, such as gastrointestinal stromal tumors (GIST) and mast cell leukemia.[3][4][5] c-Kit-IN-5-1 is a potent and selective inhibitor of c-Kit, demonstrating significant potential in preclinical studies. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound.

c-Kit Signaling Pathway

Upon binding its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK/STAT pathways, which are critical for cell survival and proliferation.[3][6][7]

Figure 1: Simplified c-Kit signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes the in vitro activity of this compound.

| Assay Type | Parameter | Value | Cell Line | Notes |

| Kinase Assay | IC50 | 22 nM | N/A | Biochemical assay measuring direct inhibition of c-Kit kinase activity. |

| Cell-Based Assay | IC50 | 16 nM | Not Specified | Measures the effect on cell viability or proliferation. |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation of c-Kit-dependent cancer cell lines. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

c-Kit dependent cell lines (e.g., GIST-T1, HMC-1.2)

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor.

-

Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

-

Western Blot Analysis of c-Kit Phosphorylation

This protocol assesses the ability of this compound to inhibit the phosphorylation of c-Kit and its downstream targets.

Materials:

-

c-Kit dependent cell lines

-

This compound

-

SCF (Stem Cell Factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-c-Kit, anti-c-Kit, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with SCF (e.g., 100 ng/mL) for 15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Figure 2: General experimental workflow for evaluating this compound in cell-based assays.

References

- 1. Activating mutations of the c-kit proto-oncogene in a human mast cell leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STI571 inactivation of the gastrointestinal stromal tumor c-KIT oncoprotein: biological and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C-kit gene mutation in human gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncology.labcorp.com [oncology.labcorp.com]

- 5. ashpublications.org [ashpublications.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Frontiers | Role of c-Kit in Myocardial Regeneration and Aging [frontiersin.org]

c-Kit-IN-5-1 solubility in DMSO and culture media

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Kit-IN-5-1 is a potent and selective inhibitor of the c-Kit receptor tyrosine kinase. Dysregulation of c-Kit signaling is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and mastocytosis. These application notes provide detailed information on the solubility of this compound and protocols for its use in in vitro cell-based assays to assess its biological activity.

Physicochemical Properties and Solubility

This compound is an organic small molecule with limited aqueous solubility, a common characteristic of kinase inhibitors designed to target the hydrophobic ATP-binding pocket.

Table 1: Solubility of this compound

| Solvent | Solubility | Molar Concentration (at max solubility) | Method |

| DMSO | 25 mg/mL[1] | 63.23 mM[1] | Ultrasonic, warming, and heating to 80°C may be required.[1] |

| Culture Media (e.g., DMEM, RPMI-1640) | Very Low / Insoluble | Not Applicable | Direct dissolution is not recommended. |

Note on Culture Media Solubility: Direct dissolution of this compound in aqueous culture media is not feasible. For cell-based assays, it is essential to first prepare a concentrated stock solution in 100% DMSO. This stock solution is then serially diluted to an intermediate concentration in culture medium, and subsequently added to the cell culture wells to achieve the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Stock Solution Preparation

Proper preparation of a high-concentration stock solution is critical for accurate and reproducible experimental results.

Table 2: Preparation of a 10 mM this compound Stock Solution in DMSO

| Step | Instruction |

| 1. Weighing | Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 0.395 mg of this compound (Molecular Weight: 394.44 g/mol ). |

| 2. Dissolving | Add the appropriate volume of sterile, anhydrous DMSO to the powder. |

| 3. Solubilization | Vortex the solution thoroughly. If necessary, gentle warming (37°C) and sonication in an ultrasonic bath can be used to facilitate complete dissolution.[1] |

| 4. Storage | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1] |

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the efficacy of this compound.

Protocol 1: Cell Viability/Proliferation Assay (MTT/MTS Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability using this compound.

Materials:

-

Target cell line (e.g., GIST-T1, a human GIST cell line with a c-Kit mutation)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound DMSO stock solution (10 mM)

-

96-well flat-bottom plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Inhibitor Preparation and Treatment:

-

Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium. A common starting concentration range is 1 nM to 10 µM.

-

Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.

-

Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Viability Measurement:

-

For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.

-

For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the data to the vehicle control (as 100% viability).

-

Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value. The reported cell assay IC50 for this compound is 16 nM, which can serve as a reference.[1]

-

Protocol 2: Western Blot Analysis of c-Kit Phosphorylation

This protocol is used to determine if this compound inhibits the autophosphorylation of the c-Kit receptor in a cellular context.

Workflow for Western Blot Analysis

Caption: Workflow for analyzing c-Kit phosphorylation via Western Blot.

Materials:

-

Target cell line

-

Complete culture medium

-

This compound DMSO stock solution

-

Stem Cell Factor (SCF) for stimulation (optional)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-c-Kit and anti-total-c-Kit)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells in 6-well plates until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a specified time (e.g., 2-4 hours). Include a vehicle control.

-

-

Cell Stimulation (Optional):

-

To observe inhibition of ligand-induced phosphorylation, serum-starve the cells for 4-6 hours before inhibitor treatment.

-

After inhibitor incubation, stimulate the cells with SCF (e.g., 50-100 ng/mL) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Kit overnight at 4°C.

-

Wash the membrane with TBST.

-